molecular formula C12H13NO2 B2620210 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone CAS No. 1797335-01-3

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone

Cat. No. B2620210
CAS RN: 1797335-01-3
M. Wt: 203.241
InChI Key: FLPYLROFFZYGJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like titration or spectrophotometry might be used .

Scientific Research Applications

Catalytic Enantioselective Reactions

The compound’s furan moiety serves as a versatile building block for enantioselective reactions. Researchers have investigated its use in cycloadditions, Friedel-Crafts reactions, and nucleophilic additions. These methodologies yield chiral furan derivatives, which often appear as core structures in natural products and pharmaceuticals with significant pharmacological activities .

Platform Chemicals from Biomass

Furan derivatives, including F6471-2507, can be derived from biomass sources such as furfural and 5-hydroxymethylfurfural (HMF). These platform chemicals hold promise for synthesizing value-added compounds like 2-methylfuran and 2,5-dimethylfuran. Their transformation potential extends beyond fuels and plastics, making them attractive targets for sustainable chemical processes .

Chiral Synthons via Enantioselective Cyclization

Researchers have explored enantioselective cyclization reactions involving furans as the 4π diene component. These reactions yield valuable chiral synthons. For instance, cycloadditions using furans can lead to chiral dihydrofuran derivatives, which find applications in drug synthesis and natural product chemistry .

Friedel-Crafts Cycloadditions for Carbon-Carbon Bond Formation

Enantioselective Friedel-Crafts reactions between furans and electron-deficient alkenes have been studied. These reactions create chiral centers at the α- or β-position of furans, providing access to diverse chiral building blocks. Such intermediates are crucial for designing novel molecules in medicinal chemistry and materials science .

Nucleophilic Addition Reactions for Chiral Hydroxyl Groups

Furfural, an electrophilic furan derivative, has been employed in various enantioselective nucleophilic addition reactions. These reactions introduce chiral hydroxyl functional groups, enabling the synthesis of complex molecules with specific stereochemistry. Applications range from fine chemicals to agrochemicals .

Beyond Fuels: 2,5-Furandicarboxylic Acid (FDCA)

While not directly related to F6471-2507, it’s worth mentioning 2,5-furandicarboxylic acid (FDCA). FDCA, derived from furfural, has gained attention as a renewable monomer for producing bio-based polyesters and plastics. Its transition from lab-scale to large-scale manufacturing remains an ongoing challenge .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It could also involve studying its behavior in the body and its potential for causing disease .

Future Directions

This could involve potential applications of the compound in fields like medicine or materials science. It could also involve proposed studies to learn more about the compound .

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12(11-5-2-8-15-11)13-9-3-1-4-10(13)7-6-9/h1-3,5,8-10H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPYLROFFZYGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone

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